REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:9]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[K+]>O.CO>[F:1][C:2]1[CH:11]=[CH:10][C:9]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
Methyl 2-fluoro-5-methanesulfonylaminobenzoate
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C=C(C=C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Methanol was evaporated
|
Type
|
CUSTOM
|
Details
|
The crystals separated out
|
Type
|
FILTRATION
|
Details
|
therefrom were filtered
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |